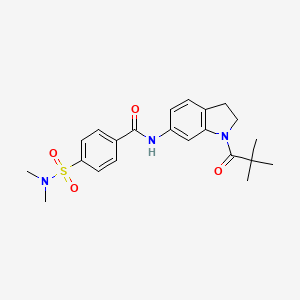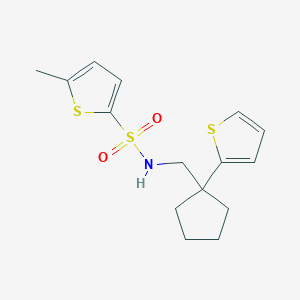
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family members. FGFRs are transmembrane receptors that play a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in FGFRs have been associated with various types of cancer, making them an attractive target for cancer therapy.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide works by binding to the ATP-binding pocket of FGFRs, preventing the phosphorylation of downstream signaling molecules and ultimately leading to decreased cell proliferation and increased apoptosis. It has been shown to be selective for FGFRs over other tyrosine kinases, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide has been shown to have a potent inhibitory effect on the tyrosine kinase activity of FGFRs, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide in lab experiments is its selectivity for FGFRs over other tyrosine kinases. This allows for more targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide. One potential direction is to explore its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more soluble derivatives of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent for cancer. In vitro studies have shown that N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide selectively inhibits the tyrosine kinase activity of FGFRs, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies using mouse xenograft models have also demonstrated the efficacy of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-18-6-3-5-16(20(18)28-2)21(25)23-15-9-8-14-10-11-24(17(14)13-15)22(26)19-7-4-12-29-19/h3-9,12-13H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKEYXCMUPBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209192.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)

![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)



![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209277.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)

